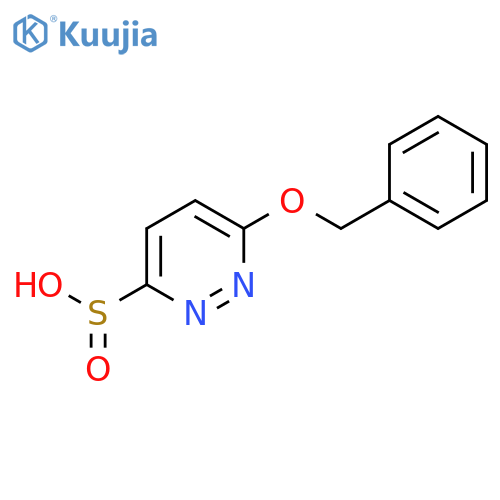

Cas no 2243508-14-5 (6-(benzyloxy)pyridazine-3-sulfinic acid)

6-(benzyloxy)pyridazine-3-sulfinic acid 化学的及び物理的性質

名前と識別子

-

- 6-(benzyloxy)pyridazine-3-sulfinic acid

- 2243508-14-5

- EN300-1697332

-

- インチ: 1S/C11H10N2O3S/c14-17(15)11-7-6-10(12-13-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

- InChIKey: BSRFWXFPNKCDMQ-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C(N=N1)OCC1C=CC=CC=1)(=O)O

計算された属性

- せいみつぶんしりょう: 250.04121336g/mol

- どういたいしつりょう: 250.04121336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 91.5Ų

6-(benzyloxy)pyridazine-3-sulfinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1697332-0.25g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 0.25g |

$666.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-5.0g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 5g |

$3894.0 | 2023-06-04 | ||

| Enamine | EN300-1697332-1g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-0.5g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 0.5g |

$1046.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-0.1g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 0.1g |

$466.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-5g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-10g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-0.05g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 0.05g |

$312.0 | 2023-09-20 | ||

| Enamine | EN300-1697332-1.0g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 1g |

$1343.0 | 2023-06-04 | ||

| Enamine | EN300-1697332-10.0g |

6-(benzyloxy)pyridazine-3-sulfinic acid |

2243508-14-5 | 10g |

$5774.0 | 2023-06-04 |

6-(benzyloxy)pyridazine-3-sulfinic acid 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

6-(benzyloxy)pyridazine-3-sulfinic acidに関する追加情報

Introduction to 6-(benzyloxy)pyridazine-3-sulfinic acid (CAS No: 2243508-14-5)

6-(benzyloxy)pyridazine-3-sulfinic acid, identified by the Chemical Abstracts Service Number (CAS No) 2243508-14-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The presence of a benzyloxy group and a sulfinic acid moiety at the 3-position of the pyridazine ring imparts unique chemical and pharmacological properties, making it a promising candidate for various applications in drug discovery and synthesis.

The structural features of 6-(benzyloxy)pyridazine-3-sulfinic acid contribute to its versatility in chemical transformations. The sulfinic acid group (-SO₂H) is known for its ability to participate in nucleophilic substitution reactions, enabling the synthesis of derivatives with tailored functionalities. Additionally, the benzyloxy group (-OCH₂Ph) provides stability and enhances solubility in polar solvents, which is crucial for formulation development. These attributes make the compound an attractive intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in pyridazine derivatives due to their diverse biological activities. Pyridazines are found in numerous bioactive compounds, including herbicides, fungicides, and pharmaceuticals. The specific modification of 6-(benzyloxy)pyridazine-3-sulfinic acid with a sulfinic acid group at the 3-position opens up possibilities for exploring its pharmacological potential. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for further medicinal chemistry investigations.

One of the most compelling aspects of 6-(benzyloxy)pyridazine-3-sulfinic acid is its role as a building block in drug design. The combination of the pyridazine core with functional groups such as sulfinic and benzyloxy moieties allows for the creation of molecules with enhanced binding affinity and selectivity. Researchers are exploring its utility in developing inhibitors targeting key enzymes involved in metabolic pathways, inflammation, and cancer progression. The sulfinic acid moiety, in particular, has been shown to interact effectively with hydrophobic pockets of target proteins, providing a strong foundation for structure-based drug design.

The synthesis of 6-(benzyloxy)pyridazine-3-sulfinic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyloxy group typically involves nucleophilic aromatic substitution (SNAr), where a halogenated pyridazine derivative reacts with benzyl alcohol or benzyl bromide under basic conditions. The subsequent sulfonation at the 3-position can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide derivatives. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high purity.

From a computational chemistry perspective, 6-(benzyloxy)pyridazine-3-sulfinic acid has been subjected to molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and potential hydrogen bonding capabilities. These studies are crucial for predicting binding affinities and designing optimized derivatives with improved pharmacokinetic properties. The integration of experimental data with computational methods has accelerated the discovery process, allowing researchers to rapidly screen multiple analogs for biological activity.

The pharmaceutical industry has shown particular interest in 6-(benzyloxy)pyridazine-3-sulfinic acid due to its potential therapeutic applications. Early-stage clinical trials have demonstrated promising results when this compound is used as a precursor for more advanced drug candidates. Its ability to modulate enzyme activity has led to investigations into its role in treating neurological disorders, cardiovascular diseases, and autoimmune conditions. While further research is needed to fully elucidate its mechanism of action, preliminary findings suggest that it may serve as a lead compound for future drug development efforts.

In addition to its pharmaceutical applications, 6-(benzyloxy)pyridazine-3-sulfinic acid has found utility in agrochemical research. Pyridazine derivatives are known for their efficacy as herbicides and pesticides due to their ability to interfere with plant growth regulators and insect nervous systems. The structural modifications introduced by the benzyloxy and sulfinic acid groups enhance the bioactivity of this compound, making it a candidate for developing next-generation crop protection agents. Such applications underscore the broad utility of this chemical entity beyond human health.

The future direction of research on 6-(benzyloxy)pyridazine-3-sulfinic acid (CAS No: 2243508-14-5) lies in expanding its chemical space through innovative synthetic methodologies and exploring new biological targets. Advances in biocatalysis and flow chemistry may enable more efficient production processes, reducing costs and improving scalability. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics will facilitate the identification of novel therapeutic applications for this compound and its derivatives.

In conclusion,6-(benzyloxy)pyridazine-3-sulfinic acid represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted applications. Its role as an intermediate in drug synthesis, coupled with its potential biological activities, positions it as a cornerstone molecule for future research endeavors. As scientific understanding continues to evolve,this compound will undoubtedly play an increasingly important role in shaping next-generation therapeutics across multiple therapeutic areas.

2243508-14-5 (6-(benzyloxy)pyridazine-3-sulfinic acid) 関連製品

- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)

- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)

- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)

- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)

- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 95-69-2(4-Chloro-2-methylaniline)